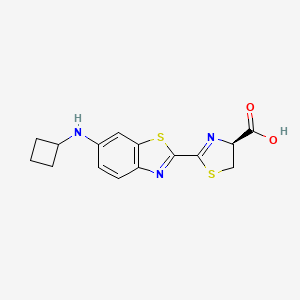
CybLuc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CybLuc, also known as N-cyclobutylaminoluciferin, is a derivative of aminoluciferin. It is a compound that has gained significant attention in the field of bioluminescence imaging due to its enhanced properties compared to traditional luciferin derivatives. This compound is particularly noted for its ability to produce strong bioluminescent signals, making it a valuable tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CybLuc involves the introduction of a cyclobutyl group to the aminoluciferin structure. This modification is typically achieved through a series of chemical reactions that include the formation of intermediate compounds. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to meet the demands of research and commercial applications. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
CybLuc undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce bioluminescent light.
Reduction: The compound can also participate in reduction reactions under specific conditions.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major product of the oxidation reaction of this compound is oxyluciferin, which is responsible for the bioluminescent signal. Other reactions may produce different derivatives depending on the reagents and conditions used.
Scientific Research Applications
CybLuc has a wide range of applications in scientific research, including:
Chemistry: Used as a probe in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in bioluminescence imaging to visualize cellular and molecular processes in living organisms.
Medicine: Utilized in diagnostic imaging to detect and monitor diseases such as cancer.
Industry: Applied in the development of biosensors and other analytical tools.
Mechanism of Action
CybLuc exerts its effects through a bioluminescence mechanism. When this compound is oxidized by firefly luciferase, it produces light. The molecular target of this compound is the luciferase enzyme, which catalyzes the oxidation reaction. The pathway involves the formation of an excited state intermediate that emits light upon returning to the ground state.
Comparison with Similar Compounds
Similar Compounds
D-luciferin: The standard substrate for firefly luciferase, producing bioluminescence.
Aminoluciferin: A derivative of luciferin with an amino group, used in various bioluminescence applications.
Uniqueness of CybLuc
This compound is unique due to its enhanced bioluminescent properties. It produces a stronger and more stable bioluminescent signal compared to D-luciferin and aminoluciferin. This makes this compound particularly valuable for deep tissue imaging and long-term studies.
Properties
Molecular Formula |
C15H15N3O2S2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(4S)-2-[6-(cyclobutylamino)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C15H15N3O2S2/c19-15(20)11-7-21-13(18-11)14-17-10-5-4-9(6-12(10)22-14)16-8-2-1-3-8/h4-6,8,11,16H,1-3,7H2,(H,19,20)/t11-/m1/s1 |
InChI Key |
DRLXXHYUKOJAOR-LLVKDONJSA-N |
Isomeric SMILES |
C1CC(C1)NC2=CC3=C(C=C2)N=C(S3)C4=N[C@H](CS4)C(=O)O |
Canonical SMILES |
C1CC(C1)NC2=CC3=C(C=C2)N=C(S3)C4=NC(CS4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















